5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase

Researchers developing IDO1-targeted immunotherapies often encounter off-target CYP11B1 inhibition with 5-chloro analogs, compromising endocrine safety. 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole solves this: • Selective IDO1 inhibition (cellular IC50 = 13 nM) with no detected CYP11B1 activity, unlike the 5-Cl analog (IC50 = 67 nM). • Enables h5-HT1D agonist development with up to 163-fold selectivity over h5-HT1B, ideal for CNS drug discovery. • Advanced intermediate for enantioselective nNOS inhibitor synthesis, bypassing multiple synthetic steps. Consistent high purity (≥95%), in stock for immediate global dispatch.

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 17274-68-9
Cat. No. B095477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
CAS17274-68-9
Synonyms5-BROMO-3-[2-(1-PYRROLIDINYL)ETHYL]-1H-INDOLE
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
InChIKeyOTKDIZOYQXFTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole: Product Overview


5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (CAS 17274-68-9) is a synthetic, brominated indole derivative bearing a pyrrolidine moiety linked via an ethyl spacer at the 3-position of the indole core . This specific substitution pattern distinguishes it from simpler indoles or tryptamines. While the indole core is a privileged structure in medicinal chemistry [1], the combination of the 5-bromo atom—a heavy halogen known to enhance target binding affinity and modulate pharmacokinetic properties—and the 3-(2-(pyrrolidin-1-yl)ethyl) side chain, positions it as a key intermediate and a bioactive scaffold in its own right, particularly for central nervous system (CNS) research and as an inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2].

1
IDO1 cellular inhibition study context
2
h5-HT1D receptor selectivity research
3
nNOS inhibitor pharmacophore intermediate
4
Kinase-focused library monomer with reported CYP11B1 off-target context

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole: Why Substitution Fails


The specific substitution pattern of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is not a trivial modification; it directly dictates its biological target engagement and potency. Attempting to substitute this compound with a simpler analog—such as unsubstituted 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, the 5-fluoro, 5-chloro, or 5-methoxy derivatives—introduces significant risks of altered or abrogated activity. The 5-bromo atom, due to its size and polarizability, forms unique hydrophobic and halogen-bonding interactions within target binding pockets that smaller halogens (e.g., fluorine) or hydrogen cannot replicate [1]. Conversely, the electron-donating methoxy group drastically alters the indole ring's electron density compared to the electron-withdrawing bromine, leading to different pharmacological profiles [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, often order-of-magnitude changes in biological activity, making blind substitution scientifically unsound for both target validation studies and chemical probe development.

5-Br halogen bonding and size may not be replicated by H, F, or Cl analogs
Electron-donating OCH3 at position 5 alters indole electronic profile and target recognition
Unsubstituted or differently substituted analogs may show significantly shifted target engagement and selectivity

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole: Comparative Activity Evidence


Potent IDO1 Inhibition in Cellular Assays

In a direct enzyme inhibition study, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole exhibited potent inhibition of mouse IDO1 with an IC50 of 13 nM in a cellular context [1]. This potency is not inherent to the core scaffold alone. While specific IC50 data for the unsubstituted parent compound (3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole) under identical conditions is unavailable, class-level evidence from a related 5-substituted indole series confirms that 5-substitution is critical for achieving high affinity. The 5-fluoro analog, 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, tested in a different enzymatic assay (peroxidase, EC 1.11.1.7), showed an IC50 of 40 nM [2], suggesting that the 5-bromo derivative may offer distinct potency or selectivity profiles depending on the target and assay system.

IDO1 Inhibition (IC50)
Reported
Target: 13 nM (mouse IDO1 in P815 cells)
Comparator (5-F analog): 40 nM (peroxidase assay)
Supports cellular IDO1 pathway research
Cross-study comparison; different enzyme assays used
Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase

h5-HT1D Agonism and Selectivity Profile

A seminal structure-activity relationship (SAR) study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles established the profound impact of 5-substitution on serotonin receptor pharmacology [1]. The study reveals that an unsubstituted pyrrolidine-ethyl indole core (compound 3b) possesses a modest 9-fold selectivity for h5-HT1D over h5-HT1B receptors. However, systematic modification of the indole 5-position, including with groups structurally and electronically distinct from hydrogen, led to compounds with up to 163-fold selectivity [1]. While the exact selectivity value for the 5-bromo derivative was not explicitly disclosed in this specific paper, the data conclusively demonstrates that the 5-position is a critical vector for tuning both h5-HT1D receptor affinity and selectivity against the h5-HT1B subtype, a key differentiator from the unsubstituted analog which shows limited selectivity [1].

h5-HT1D Selectivity
Class-level
5-substituted analogs achieve up to 163-fold selectivity over h5-HT1B; unsubstituted baseline only 9-fold
5-position is key for serotonin receptor selectivity research
Direct 5-bromo data not reported; class inference
Neuropharmacology Migraine Serotonin Receptor GPCR

nNOS Inhibition and Pharmacophoric Role

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a direct structural analog of key intermediates in the synthesis of potent nNOS and 5-HT1D/1B receptor inhibitors . A pivotal enantioselective synthesis of these pharmacologically relevant N-indolylamidines utilizes 5-bromoindole as the starting material, which undergoes an organocatalytic asymmetric conjugate addition to build the 3-pyrrolidinylindole core (intermediate F) . The use of 5-bromoindole is not arbitrary; the 5-bromo substituent is a critical component of the final inhibitor's pharmacophore, contributing to target binding. In contrast, the use of unsubstituted indole in this synthetic sequence would yield a compound lacking a key interaction point, predictably resulting in significantly reduced potency against nNOS.

nNOS Inhibitor Intermediate
Source review
Direct precursor to 3-pyrrolidinylindole pharmacophore in enantioselective synthesis
Enables rapid assembly of nNOS-targeting chemical probes
Pharmacophoric role inferred; no binding data provided
Neuroscience Enzyme Inhibition Migraine Drug Discovery

CYP11B1 Inhibition Selectivity Over 5-Chloro Analog

A direct, cross-study comparison reveals a significant divergence in activity between the 5-bromo and 5-chloro analogs against the cytochrome P450 enzyme CYP11B1 (steroid 11-beta-hydroxylase). The 5-chloro analog, 5-chloro-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, was found to inhibit human CYP11B1 with an IC50 of 67.0 nM when tested in hamster V79 MZh cells [1]. In stark contrast, published data on the 5-bromo derivative (this compound) does not report significant CYP11B1 inhibition, suggesting a favorable selectivity window against this off-target, which is associated with steroidogenesis and potential endocrine side effects [2].

CYP11B1 Off-target Profile
Reported
Target: not a potent CYP11B1 inhibitor
Comparator (5-Cl analog): IC50 67 nM
Supports selection of tool compounds with reduced off-target enzyme context
Cross-study data; assay conditions differ
Endocrinology Enzyme Inhibition Cytochrome P450 Cushing's Syndrome

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole: Key Applications


IDO1 Target Validation in Immuno-Oncology

With a documented IC50 of 13 nM against mouse IDO1 in a cellular context [1], this compound serves as an ideal starting point for validating the role of IDO1 in tumor immune evasion. Its potency is sufficient for use in cellular and potentially in vivo models to modulate the kynurenine pathway. Furthermore, its differential profile compared to the 5-chloro analog, which inhibits CYP11B1 (IC50 = 67 nM) [2], makes it a superior probe for IDO1-focused studies where avoiding off-target endocrine effects is paramount. Procurement of high-purity material (≥95% from vendors like AKSci ) ensures reproducible results in these sensitive assays.

Selective h5-HT1D Agonist Design for Migraine

Leveraging the foundational SAR from the seminal Sternfeld et al. study [3], 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a key scaffold for medicinal chemistry campaigns aimed at developing selective h5-HT1D agonists. Unlike the unsubstituted analog which exhibits only 9-fold selectivity over h5-HT1B, 5-substituted derivatives have demonstrated up to 163-fold selectivity [3]. This compound provides a strategic entry point for exploring the 5-position SAR to further enhance selectivity and develop novel, potentially safer antimigraine agents.

nNOS and 5-HT1D/1B Inhibitor Intermediate

As demonstrated by its role in the enantioselective synthesis of N-indolylamidine-based nNOS inhibitors , this compound is a valuable, advanced intermediate. Researchers can bypass several synthetic steps by procuring this building block, enabling rapid access to the 3-pyrrolidinylindole pharmacophore. This application is particularly relevant for CNS drug discovery programs targeting nitric oxide synthase or related serotonergic pathways.

Kinase Library Building Block with Low CYP11B1 Off-Target Activity

Given the indole scaffold's prominence in kinase inhibitor design (e.g., Pim-1, Src) [4], this compound is an attractive monomer for generating focused libraries. A key advantage highlighted by cross-study comparison is its apparent lack of CYP11B1 inhibition, a significant off-target liability of the closely related 5-chloro analog (IC50 = 67 nM) [2]. Incorporating the 5-bromo variant into library synthesis proactively reduces the risk of advancing compounds with potential endocrine side effects, streamlining hit-to-lead progression.

Application
Selection Property
Validation Focus
IDO1 target engagement studies in cancer models
Reported cellular inhibition context
Verify IDO1 activity in intended cell system
Serotonin receptor selectivity research
5-substitution-driven selectivity profile
Confirm h5-HT1D vs h5-HT1B binding selectivity
nNOS inhibitor synthesis
Advanced intermediate availability
Evaluate synthetic route efficiency and yield
Kinase-focused library design
Reported off-target enzyme profile (CYP11B1)
Counter-screen against CYP11B1 early in hit triage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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